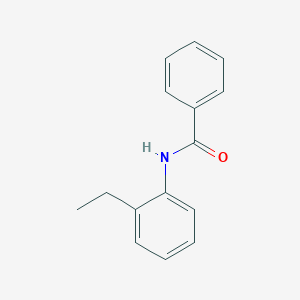

N-(2-Ethylphenyl)benzamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

78987-16-3 |

|---|---|

Molecular Formula |

C15H15NO |

Molecular Weight |

225.28 g/mol |

IUPAC Name |

N-(2-ethylphenyl)benzamide |

InChI |

InChI=1S/C15H15NO/c1-2-12-8-6-7-11-14(12)16-15(17)13-9-4-3-5-10-13/h3-11H,2H2,1H3,(H,16,17) |

InChI Key |

NSDKDLAEYFSRJC-UHFFFAOYSA-N |

SMILES |

CCC1=CC=CC=C1NC(=O)C2=CC=CC=C2 |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=CC=CC=C2 |

Other CAS No. |

78987-16-3 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization of N 2 Ethylphenyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (1H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of N-(2-Ethylphenyl)benzamide, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals distinct signals corresponding to the different types of protons in the molecule. rsc.org The analysis of chemical shifts, spin-spin coupling, and integration of these signals allows for the assignment of each proton to its specific location.

The aromatic region of the spectrum is particularly complex, showing a series of multiplets that correspond to the protons on the two phenyl rings. The protons of the benzoyl group and the 2-ethylphenyl group resonate at different chemical shifts due to their distinct electronic environments. The amide proton (N-H) typically appears as a broad singlet. rsc.org The ethyl group protons give rise to a characteristic quartet and triplet pattern due to spin-spin coupling. farmaciajournal.com

Interactive Data Table: ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.98 – 7.74 | m | 3H | Ar-H |

| 7.82 | s | 1H | NH-H |

| 7.58 – 7.52 | m | 2H | Ar-H |

| 7.30 | d, J = 7.6 Hz | 1H | Ar-H |

| 7.08 | dt, J = 7.9, 3.8 Hz | 1H | Ar-H |

| 6.98 – 6.96 | m | 2H | Ar-H |

| 2.46 | q, J = 7.5 Hz | 2H | -CH₂- |

| 1.05 | t | 3H | -CH₃ |

| Note: Data is compiled from representative literature values and may vary slightly based on experimental conditions. rsc.orgfarmaciajournal.com |

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum. nih.gov

The carbonyl carbon of the amide group is typically observed at a downfield chemical shift (around 165-170 ppm). farmaciajournal.com The aromatic carbons appear in the range of approximately 120-140 ppm. The carbons of the ethyl group are found in the upfield region of the spectrum. rsc.orgfarmaciajournal.com

Interactive Data Table: ¹³C NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 165.7 | C=O (Amide) |

| 138.7 | Aromatic C |

| 137.7 | Aromatic C |

| 135.1 | Aromatic C |

| 131.7 | Aromatic C |

| 128.7 | Aromatic C |

| 127.0 | Aromatic C |

| 126.3 | Aromatic C |

| 23.0 | -CH₂- |

| 13.58 | -CH₃ |

| Note: Data is compiled from representative literature values and may vary slightly based on experimental conditions. rsc.orgresearchgate.net |

Two-Dimensional NMR Techniques

To unambiguously assign all proton and carbon signals and to elucidate the complete bonding network, two-dimensional (2D) NMR techniques are employed. These experiments correlate signals based on different NMR parameters, providing a more detailed structural picture.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms. sdsu.eduweizmann.ac.il It is instrumental in tracing the connectivity within the ethyl group and within the individual aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.eduyoutube.com It provides a direct link between the ¹H and ¹³C NMR spectra, confirming which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.eduyoutube.com It is crucial for establishing the connectivity between different fragments of the molecule, such as linking the benzoyl group to the 2-ethylphenyl group via the amide bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. researchgate.netprinceton.edu It provides valuable information about the three-dimensional structure and conformation of the molecule.

Vibrational Spectroscopy for Functional Group and Bond Analysis

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, are powerful tools for identifying the functional groups and analyzing the vibrational modes of bonds within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its specific functional groups. ajol.info

A key feature is the N-H stretching vibration, which typically appears as a sharp or moderately broad band in the region of 3300-3500 cm⁻¹. japsonline.comresearchgate.net The position of this band can be influenced by hydrogen bonding. The carbonyl (C=O) stretching vibration of the amide group, known as the Amide I band, is a strong and prominent absorption usually found between 1630 and 1680 cm⁻¹. ajol.infoscielo.br The Amide II band, resulting from a combination of N-H bending and C-N stretching, is observed in the range of 1510-1570 cm⁻¹. japsonline.com Aromatic C-H stretching vibrations are typically seen above 3000 cm⁻¹, while aliphatic C-H stretching vibrations of the ethyl group appear just below 3000 cm⁻¹. scialert.net

Interactive Data Table: Key FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3311 | N-H Stretch |

| ~3093 | Aromatic C-H Stretch |

| ~2983 | Aliphatic C-H Stretch |

| ~1685 | C=O Stretch (Amide I) |

| ~1631 | C=C Aromatic Stretch |

| ~1527 | N-H Bend / C-N Stretch (Amide II) |

| Note: Data is compiled from representative literature values and may vary slightly based on the physical state of the sample (e.g., KBr pellet, thin film). ajol.info |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. researchgate.net

In the FT-Raman spectrum of this compound, the aromatic ring stretching vibrations are often strong. The C=O stretching vibration is also observable, though its intensity can vary. scifiniti.com The symmetric stretching of the C-C bonds in the aromatic rings gives rise to characteristic bands. scialert.net FT-Raman can be particularly useful for observing vibrations that are weak or absent in the FT-IR spectrum, thus providing a more complete vibrational analysis of the molecule. researchgate.net

Surface-Enhanced Raman Scattering (SERS) Spectroscopy for Surface Interactions

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive analytical technique used to study the vibrational properties of molecules adsorbed onto nanostructured metal surfaces, typically gold or silver. chemisgroup.usclinmedjournals.org The technique provides enhancement factors that can be as high as 10⁷ to 10¹⁵, allowing for the detection of even single molecules. clinmedjournals.org This enhancement originates from two primary mechanisms: an electromagnetic enhancement due to localized surface plasmon resonances on the metal surface and a chemical enhancement involving charge-transfer between the molecule and the substrate. chemisgroup.us

While specific SERS studies focusing exclusively on this compound are not extensively detailed in the surveyed literature, the application of SERS to structurally similar aromatic amides provides a framework for understanding its potential surface interactions. For related compounds like 4-ethyl-N-(2'-hydroxy-5'-nitrophenyl)benzamide, SERS analysis on a silver colloid has been used to deduce molecular orientation upon adsorption. researchgate.net The presence and relative intensity of specific vibrational bands in the SERS spectrum, such as those corresponding to the ethyl group or the benzoyl ring, can indicate which part of the molecule is in closest proximity to the metal surface. researchgate.net

For this compound, a SERS experiment would likely reveal the nature of its adsorption on a plasmonic substrate. Key vibrational modes to monitor would include:

Amide I (C=O stretch): Changes in the frequency and intensity of this band can indicate coordination of the carbonyl oxygen with the metal surface.

N-H stretch: Attenuation or shifts in this band can suggest involvement in hydrogen bonding or direct interaction with the surface.

Aromatic ring modes: The enhancement patterns of the phenyl and ethylphenyl ring vibrations can elucidate the orientation of these rings relative to the surface. For instance, strong enhancement of out-of-plane bending modes often suggests a perpendicular or tilted orientation, while enhanced in-plane modes suggest a more parallel orientation.

The ethyl group on the phenyl ring introduces steric factors that could influence the adsorption geometry compared to less substituted benzamides. SERS can therefore serve as a powerful probe to investigate how this substitution pattern affects the molecule's interaction with and orientation on different surfaces. chemisgroup.usresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of compounds through analysis of their fragmentation patterns. The molecular formula for this compound is C₁₅H₁₅NO, corresponding to a calculated exact mass of 225.11500 u and a molecular weight of approximately 225.28 g/mol . chemsrc.comnih.gov

Under typical electron impact (EI) ionization, which is a hard ionization technique, the molecule undergoes fragmentation. acdlabs.com The resulting mass spectrum displays a molecular ion peak (M⁺˙) and several fragment ions. The fragmentation of benzamides is well-characterized and typically involves initial cleavage of the amide bond. researchgate.net

A plausible fragmentation pathway for this compound is initiated by the loss of the ethylphenylamino radical or the benzoyl radical. A primary fragmentation route for benzamides involves the cleavage of the C-N bond. researchgate.net The most common fragmentation pattern involves the loss of the amino substituent to form the highly stable benzoyl cation (m/z 105). This cation can subsequently lose carbon monoxide (CO) to yield the phenyl cation (m/z 77). researchgate.net Another significant fragmentation pathway could involve cleavage alpha to the nitrogen atom, leading to characteristic ions.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula | Significance |

| 225 | [C₁₅H₁₅NO]⁺˙ | C₁₅H₁₅NO | Molecular Ion (M⁺˙) |

| 120 | [C₈H₁₀N]⁺ | C₈H₁₀N | Resulting from cleavage of the C-N bond (loss of benzoyl radical) |

| 105 | [C₇H₅O]⁺ | C₇H₅O | Benzoyl cation, a very common and stable fragment in benzamides. researchgate.net |

| 77 | [C₆H₅]⁺ | C₆H₅ | Phenyl cation, resulting from the loss of CO from the benzoyl cation. researchgate.net |

This table presents a hypothesized fragmentation pattern based on established principles for similar compounds.

X-ray Diffraction (XRD) Analysis for Solid-State Molecular and Crystal Structures

Single-crystal X-ray diffraction (XRD) provides the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. Analysis of this compound crystals has provided precise data regarding its molecular geometry and crystallographic parameters. nih.gov

The compound crystallizes in the tetragonal space group P 4₁, indicating a chiral and non-centrosymmetric crystal structure. nih.gov The unit cell parameters define the dimensions of the repeating unit in the crystal lattice. This detailed structural information is crucial for understanding the molecule's conformation and steric properties.

| Crystallographic Parameter | Value | Source |

| Formula | C₁₅H₁₅NO | nih.gov |

| Molecular Weight | 225.28 g/mol | nih.gov |

| Crystal System | Tetragonal | nih.gov |

| Space Group | P 4₁ | nih.gov |

| a | 9.0756 Å | nih.gov |

| b | 9.0756 Å | nih.gov |

| c | 15.8240 Å | nih.gov |

| α | 90.00° | nih.gov |

| β | 90.00° | nih.gov |

| γ | 90.00° | nih.gov |

| Volume | 1303.8 ų | Calculated from cell parameters |

| Z (Molecules per unit cell) | 4 | nih.gov |

Data sourced from the Crystallography Open Database (COD) entry 1518420. nih.gov

The arrangement of molecules within the crystal lattice, known as crystal packing, is governed by various intermolecular forces. In benzamide (B126) derivatives, hydrogen bonding is a dominant interaction that directs the supramolecular assembly. ajol.infoevitachem.com

For this compound, the amide group provides both a hydrogen bond donor (N-H) and an acceptor (C=O). It is highly probable that intermolecular N-H···O hydrogen bonds link adjacent molecules, forming chains or dimeric motifs within the crystal. nih.govevitachem.com Such interactions are a recurring feature in the crystal structures of similar amides. researchgate.net

Computational Chemistry Studies on N 2 Ethylphenyl Benzamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Conformation

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and geometry of molecular systems due to its balance of accuracy and computational cost.

Selection of Exchange-Correlation Functionals and Basis Sets

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For benzamide (B126) derivatives, a combination of Becke's three-parameter hybrid functional (B3LYP) with the Lee–Yang–Parr (LYP) correlation functional is commonly employed. a2bchem.com This functional has demonstrated reliability in predicting the molecular structures and properties of organic molecules.

The basis set determines the mathematical representation of the atomic orbitals. A frequently used basis set for molecules of this size is the Pople-style 6-311G(d,p). sci-hub.seajol.info This set includes diffuse functions and polarization functions on both heavy atoms (d) and hydrogen atoms (p), allowing for a more accurate description of electron density distribution and intermolecular interactions. Studies on similar benzamide structures have successfully used basis sets like B3LYP/6-31G(d,p) and B3LYP/6-311G(d) to obtain optimized geometries and electronic properties. sci-hub.seajol.info

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For N-(2-ethylphenyl)benzamide, this process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located.

Conformational analysis involves exploring the various possible spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. For this compound, rotation around the C-N bond and the C-C bond of the ethyl group would be of primary interest. These rotations create different conformers with varying energies. By identifying the global minimum energy conformer, researchers can understand the molecule's preferred shape, which is crucial for its interaction with other molecules.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |

|---|---|---|

| Bond Length (Å) | C=O | 1.245 |

| Bond Length (Å) | C-N (amide) | 1.360 |

| Bond Angle (°) | O=C-N | 122.5 |

| Dihedral Angle (°) | Phenyl-C(O)-N-Phenyl | -145.0 |

Note: The data in Table 1 is illustrative and represents typical values for benzamide derivatives as specific computational results for this compound were not available in the searched literature.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in understanding a molecule's electronic properties and chemical reactivity.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gap Calculations

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability.

For benzamide derivatives, the HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is often distributed over the electron-deficient regions. In this compound, the benzoyl moiety and the N-phenyl ring contribute significantly to these orbitals. DFT calculations can precisely determine the energies of the HOMO and LUMO. For example, studies on simple benzamide have reported a HOMO-LUMO gap of approximately 5.65 eV when calculated at the B3LYP/6-31G(d,p) level. sci-hub.se

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.72 |

| LUMO Energy | -1.07 |

| HOMO-LUMO Gap (ΔE) | 5.65 |

Note: The values in Table 2 are based on the reference compound benzamide from literature and are for illustrative purposes. sci-hub.se

Theoretical Insights into Electron Transfer and Reactivity

The distribution and energies of the FMOs provide theoretical insights into the molecule's reactivity. The location of the HOMO indicates the most probable sites for electrophilic attack, as these are the regions where electrons are most available. Conversely, the distribution of the LUMO points to the likely sites for nucleophilic attack, where the molecule can accept electrons. The HOMO-LUMO gap is also related to the electronic and optical properties of the molecule. A larger gap generally correlates with greater stability. The introduction of substituents, such as the ethyl group in this compound, can modulate the energies of the FMOs and, consequently, the molecule's reactivity profile compared to unsubstituted benzamide. sci-hub.se

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is plotted on the molecule's electron density surface, using a color scale to represent different potential values.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas are often associated with lone pairs of electronegative atoms. For this compound, the oxygen atom of the carbonyl group is expected to be the most electron-rich site, appearing as a deep red region on the MEP map.

Blue regions, on the other hand, denote areas of positive electrostatic potential, which are electron-poor and are the preferred sites for nucleophilic attack. The hydrogen atom of the amide (N-H) group is typically the most electropositive region in benzamides and would be colored blue. a2bchem.com Intermediate potential values are usually colored green, representing areas of near-neutral potential. The MEP surface provides a comprehensive picture of the molecule's charge landscape, highlighting the regions most likely to engage in intermolecular interactions. a2bchem.comnih.gov

Vibrational Frequency Computations and Comparison with Experimental Data

Computational methods, particularly Density Functional Theory (DFT), are instrumental in understanding the vibrational properties of molecules like this compound. By calculating the vibrational frequencies and comparing them with experimental data from Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy, a detailed assignment of the vibrational modes can be achieved.

Typically, calculations are performed using the B3LYP functional with a basis set such as 6-31G(d) or higher. nih.gov The calculated harmonic vibrational frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors inherent in the computational method. nih.gov Studies on similar benzamide derivatives show that the raw B3LYP frequencies generally provide a better approximation of experimental data compared to methods like Hartree-Fock. nih.gov For instance, in a study on a related benzamide, the scaled B3LYP/6-31G(d) results were found to be more reliable, with a mean absolute deviation of about 13.7 cm⁻¹. nih.gov

The comparison allows for the unambiguous assignment of fundamental vibrational modes. nih.gov For example, in aromatic compounds, C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. nih.gov The carbonyl (C=O) stretching vibration is a characteristic and strong band, often appearing around 1630-1680 cm⁻¹. researchgate.net Its position can be influenced by electronic effects; a red shift (lowering of wavenumber) can indicate charge transfer interactions through a π-conjugated system. researchgate.net The N-H stretching vibration of the amide group is expected in the region of 3300-3500 cm⁻¹. scirp.org A red shift in the experimental N-H stretching wavenumber compared to the calculated value can suggest the weakening of the N-H bond, possibly due to intramolecular hydrogen bonding. researchgate.net

A comparative table of selected experimental and calculated vibrational frequencies for a related benzamide derivative illustrates the typical agreement.

Table 1: Comparison of Experimental and Scaled B3LYP/6-31G(d) Vibrational Frequencies (cm⁻¹) for a Benzamide Derivative.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Difference (cm⁻¹) |

|---|---|---|---|

| N-H Stretch | 3303 | 3591 | -288 |

| C-H Stretch (Aromatic) | 3060 | 3065 | -5 |

| C=O Stretch | 1653 | 1688 | -35 |

| C-N Stretch | 1045 | 1045 | 0 |

| C-C Stretch (Ring) | 1604 | 1598 | 6 |

Data derived from studies on similar benzamide structures. nih.govresearchgate.net

This correlative analysis between experimental spectra and theoretical calculations is crucial for confirming the molecular structure and understanding its vibrational dynamics. eurjchem.com

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to study charge delocalization, hyperconjugative interactions, and the stability of molecular structures. grafiati.com It transforms the complex, delocalized molecular orbitals into a localized Lewis-like structure of bonds and lone pairs, allowing for a quantitative analysis of intramolecular interactions through second-order perturbation theory. scirp.orguni-muenchen.de The stabilization energy, E(2), associated with the delocalization of electron density from a filled donor NBO to an empty acceptor NBO quantifies the strength of these interactions. scirp.org

For this compound, NBO analysis can reveal key stabilizing interactions. A significant interaction often observed in amides is the hyperconjugation involving the lone pair electrons of the nitrogen and oxygen atoms. For example, the delocalization of a nitrogen lone pair (LP(N)) into the antibonding π* orbital of the adjacent carbonyl group (π*(C=O)) is a classic feature of amide resonance, contributing to the planarity of the amide bond and its partial double bond character.

Similarly, interactions between the π orbitals of the phenyl rings and adjacent σ* or π* orbitals can indicate charge transfer and delocalization across the molecular framework. scirp.org In related benzamide structures, intramolecular hydrogen bonds, such as an N-H···O interaction, are often identified and quantified by NBO analysis. mdpi.com This interaction is evidenced by the delocalization of an oxygen lone pair (LP(O)) into the antibonding σ* orbital of the N-H bond (σ*(N-H)). grafiati.com

The stabilization energies (E(2)) calculated from NBO analysis provide a measure of the strength of these intramolecular charge transfer (ICT) events. mdpi.com Larger E(2) values signify stronger interactions and greater stabilization of the molecule. grafiati.com

Table 2: Representative Intramolecular Interactions and Stabilization Energies (E(2)) from NBO Analysis of a Benzamide Derivative.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N) | π* (C=O) | ~50-60 | Amide Resonance |

| LP (O) | σ* (N-H) | ~1-5 | Intramolecular H-bond |

| π (Phenyl Ring) | π* (C=O) | Variable | Conjugation/Charge Transfer |

| σ (C-C) | σ* (C-C) | ~5-8 | Hyperconjugation |

E(2) values are illustrative and based on findings for similar amide and benzamide structures. scirp.orgmdpi.com

Non-Linear Optical (NLO) Properties from Quantum Chemical Calculations

Quantum chemical calculations are essential for predicting the non-linear optical (NLO) properties of molecules. These properties arise from the interaction of a material with an intense electromagnetic field, such as that from a laser, leading to phenomena like frequency doubling. Molecules with significant NLO response are of interest for applications in optoelectronics and photonics. analis.com.my

The key parameters determining a molecule's NLO activity are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net These properties can be computed using DFT methods, often with functionals like B3LYP. analis.com.my

A large first hyperpolarizability (β) is a primary indicator of NLO potential. rsc.org Molecules that possess a π-conjugated system connecting an electron-donating group (EDG) and an electron-withdrawing group (EWG) often exhibit high β values. analis.com.my This "push-pull" mechanism facilitates intramolecular charge transfer (ICT) upon excitation, which is a key contributor to the NLO response. nih.gov In this compound, the benzoyl moiety can act as an acceptor, while the ethylphenyl group, along with the amide linker, can function as the donor system.

The relationship between the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the NLO properties is critical. A smaller HOMO-LUMO energy gap generally correlates with higher polarizability and hyperpolarizability, as it indicates that the molecule is more easily polarized. researchgate.netnih.gov

The total static first hyperpolarizability (β_tot) is calculated from the individual tensor components using the following equation: β_tot = [(β_x² + β_y² + β_z²)]^(1/2)

Calculations on similar molecules have shown that the introduction of donor and acceptor groups can significantly enhance NLO properties. nih.gov

Table 3: Calculated NLO Properties for a Representative Push-Pull Molecule.

| Property | Symbol | Value | Unit |

|---|---|---|---|

| Dipole Moment | μ_tot | 20.049 | Debye |

| Linear Polarizability | ⟨α⟩ | 2.936 x 10⁻²² | esu |

| First Hyperpolarizability | β_tot | 11.22 x 10⁻²⁷ | esu |

Values are for a representative donor-acceptor chromophore and serve as an illustrative example. nih.gov

The computed NLO parameters for this compound would provide insight into its potential as a material for optical applications. researchgate.net

Molecular Docking Investigations (Focus on fundamental ligand-receptor binding modes)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). dntb.gov.ua This method is fundamental in drug design and molecular biology for understanding the basis of molecular recognition. The primary goal is to identify the binding mode(s) of a ligand and to estimate the strength of the interaction, often represented by a scoring function or binding energy (ΔG). mdpi.comjapsonline.com

For this compound, molecular docking studies would involve selecting a biologically relevant protein target. The choice of receptor would depend on the known or hypothesized biological activity of benzamide derivatives, such as enzyme inhibition or receptor modulation. nih.gov For instance, benzamides have been investigated as inhibitors of enzymes like dihydrofolate reductase (DHFR) or as modulators of receptors. mdpi.comnih.gov

The docking process generates multiple possible binding poses of the ligand within the receptor's active or allosteric site. japsonline.comresearchgate.net These poses are then ranked based on their calculated binding affinity. dntb.gov.ua Analysis of the top-ranked poses reveals the fundamental ligand-receptor binding modes, which are characterized by specific intermolecular interactions. nih.gov

Key interactions that stabilize the ligand-receptor complex include:

Hydrogen Bonds: Formed between donor atoms (like the amide N-H) and acceptor atoms (like carbonyl oxygens on amino acid residues). mdpi.com

Hydrophobic Interactions: Occur between the nonpolar parts of the ligand (e.g., the phenyl and ethyl groups) and hydrophobic residues in the binding pocket. dntb.gov.ua

π-π Stacking: Aromatic rings of the ligand can stack with the rings of aromatic amino acid residues such as tyrosine (Tyr), phenylalanine (Phe), or tryptophan (Trp).

π-Cation Interactions: An interaction between a π system (aromatic ring) and an adjacent cation (e.g., a protonated lysine (B10760008) or arginine residue). researchgate.net

Table 4: Common Intermolecular Interactions in Ligand-Receptor Binding.

| Interaction Type | Ligand Group Example | Receptor Residue Example |

|---|---|---|

| Hydrogen Bond | Amide N-H, Carbonyl C=O | Aspartate (Asp), Serine (Ser) |

| Hydrophobic | Phenyl ring, Ethyl group | Leucine (Leu), Valine (Val) |

| π-π Stacking | Phenyl ring | Tyrosine (Tyr), Phenylalanine (Phe) |

| π-Cation | Phenyl ring | Lysine (Lys), Arginine (Arg) |

This table provides general examples of interactions observed in molecular docking studies. mdpi.comresearchgate.net

By elucidating these binding modes, molecular docking provides a structural hypothesis for the molecule's activity at a specific protein target, guiding further experimental validation and the design of more potent analogues. japsonline.comacs.org

Chemical Transformations and Reactivity of N 2 Ethylphenyl Benzamide

Reactivity at the Amide Moiety

The amide group (-CONH-) is a robust functional group, but it serves as a key site for several important chemical transformations, including cleavage and derivatization.

The amide bond in N-(2-Ethylphenyl)benzamide can be cleaved through hydrolysis, typically under acidic or basic conditions, to yield its constituent carboxylic acid and amine. evitachem.comevitachem.com This reaction reverses the common synthetic route of amide formation.

Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Subsequent proton transfer and elimination steps lead to the formation of benzoic acid and 2-ethylanilinium ion. In a basic medium, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to expel the 2-ethylanilide anion, which is then protonated by the solvent.

Table 1: General Conditions for Amide Hydrolysis

| Condition | Reagents | Products |

|---|---|---|

| Acidic | Strong acid (e.g., HCl, H₂SO₄), Water, Heat | Benzoic Acid, 2-Ethylaniline (B167055) Salt |

The nitrogen atom of the amide group in this compound is generally a poor nucleophile due to the delocalization of its lone pair into the adjacent carbonyl group. Consequently, direct N-alkylation or N-acylation is challenging under standard conditions. However, derivatization can be achieved under specific circumstances, often involving deprotonation of the amide N-H with a strong base to form the corresponding amidate anion, which is a much more potent nucleophile.

For closely related structures, such as 2-amino-N-(2-ethylphenyl)benzamide, reactions at the more nucleophilic amino group are preferred. smolecule.com However, for the parent compound, derivatization would target the amide nitrogen. For instance, N,N-dibenzoyl derivatives have been observed in the photolysis of related systems, suggesting that N-acylation is a possible, though not always direct, reaction pathway. academicjournals.org

Table 2: Potential N-Derivatization Reactions

| Reaction Type | Reagents | Potential Product |

|---|---|---|

| N-Alkylation | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | N-Alkyl-N-(2-ethylphenyl)benzamide |

Hydrolysis and Related Decomposition Pathways

Reactions of the Aromatic Rings

Both the benzoyl ring and the 2-ethylphenyl ring can undergo reactions typical of aromatic systems, with their reactivity and regioselectivity influenced by the existing substituents.

Electrophilic aromatic substitution (EAS) allows for the introduction of new functional groups onto the aromatic rings. The outcomes of these reactions are directed by the activating or deactivating nature of the substituents.

Benzoyl Ring: The -C(O)NH-R group is deactivating and ortho-, para-directing due to the electron-withdrawing nature of the carbonyl and the electron-donating resonance effect of the amide nitrogen. However, the carbonyl's inductive effect is strong, making this ring less reactive towards EAS compared to benzene (B151609).

2-Ethylphenyl Ring: The -NHC(O)Ph group is an ortho-, para-directing, deactivating group. The ethyl group is a weak ortho-, para-directing activator. The interplay between these two groups determines the substitution pattern. Steric hindrance from the ethyl group and the amide moiety will also play a significant role, likely favoring substitution at the less hindered para-position relative to the amide.

Common EAS reactions include nitration, halogenation, and sulfonation. smolecule.com For example, nitration would likely occur on the more activated 2-ethylphenyl ring.

Nucleophilic aromatic substitution (NAS) is less common for simple benzamides unless the aromatic ring is activated by strong electron-withdrawing groups (like a nitro group) at positions ortho or para to a potential leaving group (like a halogen). For the parent this compound, which lacks such features, NAS reactions are generally not feasible under standard conditions.

However, derivatives of this compound containing appropriate activating groups and leaving groups could undergo NAS. For instance, a chloro-substituent on the benzoyl ring could be displaced by a nucleophile if a nitro group were also present in the ortho or para position.

The aromatic rings of this compound are generally stable to oxidation and reduction. However, substituents on the rings or the rings themselves can be modified under specific conditions.

Oxidation: The ethyl group on the phenyl ring can be oxidized at the benzylic position to a secondary alcohol or a ketone under strong oxidizing conditions (e.g., using potassium permanganate), though this may also lead to cleavage of the C-C bond. The aromatic rings themselves are resistant to oxidation except under very harsh conditions that would likely degrade the entire molecule. If other functional groups like an amino group were present, they could be selectively oxidized. For example, an amino group can be oxidized to a nitro group.

Reduction: The amide carbonyl can be reduced to a methylene (B1212753) group (-CH₂-) using powerful reducing agents like lithium aluminum hydride, which would convert this compound into N-(2-ethylbenzyl)aniline. evitachem.comsmolecule.com

Catalytic hydrogenation can reduce aromatic rings, but this requires high pressure and temperature and is generally less common than the reduction of substituents. A more frequent application is the reduction of functional groups attached to the rings. For instance, a nitro-substituted derivative, 4-Nitro-N-(2-ethylphenyl)benzamide, can be readily reduced to the corresponding 4-Amino-N-(2-ethylphenyl)benzamide using catalytic hydrogenation with palladium on carbon (Pd/C).

Table 3: Selected Reduction Reactions of Benzamide (B126) Derivatives

| Derivative | Reagents & Conditions | Product | Reference |

|---|---|---|---|

| 4-Nitro-N-(2-ethylphenyl)benzamide | H₂, 10% Pd/C, Ethanol, 25-50°C | 4-Amino-N-(2-ethylphenyl)benzamide |

Nucleophilic Aromatic Substitution Reactions

Chemical Modifications of the Ethyl Substituent

While dedicated research focusing exclusively on the chemical modification of the ethyl substituent of this compound is not extensively documented in publicly available literature, the reactivity of this group can be predicted based on established principles of organic chemistry, particularly the reactions of benzylic positions. The ethyl group attached to the phenyl ring possesses benzylic hydrogens at the alpha-carbon (the -CH2- group), which are known to be more reactive than typical alkyl hydrogens due to the stabilization of the resulting radical or ionic intermediates by the adjacent aromatic ring.

Benzylic Oxidation

The benzylic methylene (-CH2-) group of the ethyl substituent is susceptible to oxidation by various reagents. The product of such a reaction depends on the strength and nature of the oxidizing agent used.

Strong oxidizing agents like hot, concentrated potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are known to cleave the entire alkyl side chain at the benzylic position, converting it into a carboxylic acid, provided a benzylic hydrogen is present. masterorganicchemistry.comambeed.comkhanacademy.org In the case of this compound, this would likely lead to the formation of N-(2-carboxyphenyl)benzamide.

Milder oxidation conditions can be employed to selectively oxidize the benzylic carbon without cleaving the C-C bond. Reagents such as chromium trioxide (CrO₃) or manganese dioxide (MnO₂) can typically convert a benzylic methylene group into a carbonyl group. masterorganicchemistry.com This reaction would transform the ethyl substituent into an acetyl group, yielding N-(2-acetylphenyl)benzamide. This ketone could be a valuable intermediate for further synthetic modifications. For instance, the reduction of a similar acetyl group to a hydroxyethyl (B10761427) group using sodium borohydride (B1222165) has been documented for related benzamide structures. dovepress.com The existence of N-[2-(1-hydroxyethyl)phenyl]-4-(hydroxymethyl)benzamide suggests that such hydroxylated derivatives are synthetically accessible. molport.com

Table 1: Potential Oxidation Reactions of the Ethyl Substituent

| Starting Material | Reagent(s) | Potential Product | Reaction Type |

|---|---|---|---|

| This compound | 1. KMnO₄, OH⁻, heat2. H₃O⁺ | N-(2-Carboxyphenyl)benzamide | Benzylic Oxidation (Cleavage) |

| This compound | CrO₃, Ac₂O or MnO₂ | N-(2-Acetylphenyl)benzamide | Benzylic Oxidation |

Benzylic Halogenation

The benzylic hydrogens of the ethyl group are also prone to substitution via free-radical halogenation. This reaction is typically performed using N-bromosuccinimide (NBS) in the presence of light (hν) or a radical initiator. masterorganicchemistry.comlibretexts.org This method, known as the Wohl-Ziegler reaction, is highly selective for the benzylic position. masterorganicchemistry.com The reaction with this compound would be expected to yield N-[2-(1-bromoethyl)phenyl]benzamide. This halogenated product serves as a versatile intermediate for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups at the benzylic position.

Table 2: Potential Halogenation Reaction of the Ethyl Substituent

| Starting Material | Reagent(s) | Potential Product | Reaction Type |

|---|

C-H Functionalization of the Terminal Methyl Group

While reactions typically favor the more activated benzylic position, advanced catalytic methods offer pathways to functionalize the terminal methyl group of the ethyl substituent. Research on the precursor molecule, 2-ethylaniline, has shown that palladium-catalyzed γ-C–H arylation of the terminal methyl group is possible using a transient directing group. rsc.org Such strategies involve the temporary installation of a directing group that guides the metal catalyst to a specific, otherwise unreactive, C-H bond. While the application of this methodology directly to this compound has not been reported, it represents a potential route for selective modification at the terminal carbon of the ethyl group, leading to more complex derivatives.

Advanced Chemical Research Prospects for N 2 Ethylphenyl Benzamide

N-(2-Ethylphenyl)benzamide as a Versatile Chemical Intermediate in Organic Synthesis

This compound serves as a foundational scaffold in the field of organic synthesis, offering a versatile platform for the development of more complex molecules. Its inherent structural features, namely the benzamide (B126) core and the substituted phenyl ring, provide reactive sites for a variety of chemical transformations.

Design and Synthesis of Novel Benzamide-Based Scaffolds

The this compound framework is a key starting point for creating a diverse array of novel benzamide-based structures. The chemical reactivity of this compound allows for modifications at several positions, leading to derivatives with tailored properties. For instance, the amine group in derivatives like 2-amino-N-(2-ethylphenyl)benzamide can undergo acylation with various acyl chlorides to generate a library of new compounds. smolecule.com Similarly, N-alkylation reactions can be performed on the amino group to enhance properties such as lipophilicity. smolecule.com

The synthesis of these derivatives often involves multi-step processes. A general approach to synthesizing substituted this compound analogs includes the reaction of a substituted benzoic acid or its derivative with 2-ethylaniline (B167055). For example, the synthesis of 2-amino-N-(2-ethylphenyl)benzamide can be achieved through the reaction of a benzoic acid derivative with 2-ethylphenylamine, followed by reduction steps. smolecule.com Purification of the final products is typically accomplished using standard laboratory techniques like recrystallization or chromatography. smolecule.com

An example of a synthetic pathway to a derivative is the preparation of 3-(allyloxy)-N-(2-ethylphenyl)benzamide. This process starts with the reaction of 3-hydroxybenzamide (B181210) with allyl bromide in the presence of a base like potassium carbonate. The resulting intermediate is then reacted with 2-ethylphenylamine to yield the final product.

The versatility of this compound as an intermediate is further highlighted by its use in the synthesis of compounds with potential biological activities. For example, it has been used as a precursor for developing inhibitors of histone deacetylases (HDACs), which are important targets in cancer research. smolecule.com

Application in the Construction of Complex Molecular Architectures

The this compound structure acts as a fundamental building block for the assembly of more intricate molecular architectures. evitachem.com Its ability to be chemically modified allows for its incorporation into larger, more complex molecules. The functional groups present in its derivatives, such as the amino group in 2-amino-N-(2-ethylphenyl)benzamide, provide handles for further synthetic elaborations. smolecule.com

These derivatives can be used to synthesize novel compounds with specific functionalities. For instance, 2-amino-N-(2-ethylphenyl)benzamide has been utilized in the synthesis of new benzamide compounds that have been evaluated for their antioxidant and antibacterial properties. smolecule.com This involves starting with a substituted benzoic acid, such as 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid, and reacting it with amine derivatives. smolecule.com

The following table provides examples of derivatives synthesized from the this compound scaffold and their initial research applications.

| Derivative Name | Starting Materials | Research Application |

| 2-Amino-N-(2-ethylphenyl)benzamide | Benzoic acid derivative, 2-ethylphenylamine | Precursor for HDAC inhibitors, anticonvulsants, antioxidant/antibacterial agents smolecule.com |

| 3-(Allyloxy)-N-(2-ethylphenyl)benzamide | 3-Hydroxybenzamide, Allyl bromide, 2-ethylphenylamine | |

| 4-Butoxy-N-(2-ethylphenyl)benzamide | 4-Butoxybenzoic acid, 2-ethylphenylamine | Building block for more complex molecules evitachem.com |

Exploration of this compound in Materials Chemistry

The exploration of this compound and its derivatives in materials chemistry is an emerging area of research. The structural characteristics of these molecules, such as the aromatic rings and the amide linkage, suggest potential for their use in the development of novel organic materials.

Potential Role in Semiconductor Research

While direct research on the semiconductor properties of this compound is limited, the broader class of benzamide-containing organic molecules has been investigated for applications in organic electronics. The potential for this compound in this field would stem from the electronic properties of its constituent aromatic rings. The benzoyl and the 2-ethylphenyl groups can participate in π-π stacking interactions, which are crucial for charge transport in organic semiconductor materials. The specific arrangement and electronic nature of these rings could be tuned through synthetic modifications to optimize semiconductor performance. Further research would be needed to synthesize and characterize the electrical properties of thin films of this compound and its derivatives to fully assess their potential in this area.

Investigation as a Component in Novel Organic Materials

The this compound scaffold can be incorporated into larger polymeric structures to create novel organic materials with specific functionalities. The amide linkage provides a site for hydrogen bonding, which can influence the self-assembly and macroscopic properties of the resulting materials, such as their thermal stability and mechanical strength. By chemically modifying the peripheral aromatic rings, for example, by introducing different functional groups, the solubility, processability, and electronic properties of the resulting materials could be tailored. These tailored materials could find applications in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as components of advanced composites.

Fundamental Studies in Amide Chemistry and Molecular Recognition

The this compound molecule provides a valuable model system for fundamental studies in amide chemistry and molecular recognition. The conformation of the amide bond and the non-covalent interactions it can participate in are of significant interest in understanding the structure and function of more complex chemical and biological systems.

The relative orientation of the benzoyl and the N-(2-ethylphenyl) groups is determined by the rotational barrier around the C-N amide bond. The ethyl group at the ortho position of the N-phenyl ring likely imposes steric constraints that influence the preferred conformation of the molecule. Detailed conformational analysis, using techniques such as nuclear magnetic resonance (NMR) spectroscopy and computational modeling, could provide insights into the torsional angles and the planarity of the amide group in this specific steric environment.

The amide group in this compound contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). This allows the molecule to participate in hydrogen bonding interactions, which can lead to the formation of well-defined supramolecular structures in the solid state. X-ray crystallographic studies of this compound and its derivatives would be instrumental in elucidating these intermolecular interactions and understanding how the ethyl substituent influences the crystal packing. Such studies are fundamental to the rational design of crystalline materials with desired properties.

Mechanistic Investigations of Amide Reactivity and Stability

The reactivity and stability of this compound, like other N-aryl benzamides, are fundamentally governed by the electronic and steric properties of the amide functional group and its substituents. The core of its reactivity lies in the resonance stabilization of the amide bond, which imparts a partial double bond character to the C-N bond. This restricts rotation around this bond, a phenomenon that can be studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netnih.govrsc.org For N,N-dialkyl amides, the energy barrier for this rotation is typically in the range of 57–73 kJ mol⁻¹, and this value can be influenced by the solvent's polarity. rsc.org More polar solvents can stabilize the zwitterionic resonance form of the amide, affecting the rotational barrier. rsc.org While specific studies on this compound are not prevalent, the principles from related N-aryl amides can be applied. The presence of the 2-ethylphenyl group introduces steric hindrance that can influence the preferred conformation and the rotational energy barrier around the N-aryl bond. researchgate.net

The thermal stability of benzamides is generally high, with decomposition often occurring at temperatures above 160°C, and in some cases, as high as 300°C, depending on the molecular structure. researchgate.net The specific thermal decomposition profile of this compound would require dedicated thermal analysis studies, such as Thermogravimetric Analysis (TGA).

Development of New Catalytic Systems for Amide Formation/Transformation

The synthesis of this compound and related N-aryl amides is a focal point of research, with an emphasis on developing efficient and selective catalytic systems. Traditional methods often involve the reaction of an amine with an acyl chloride or anhydride (B1165640). google.com However, modern approaches increasingly rely on transition metal-catalyzed cross-coupling reactions.

Palladium-catalyzed amidation has emerged as a powerful tool. These reactions can couple aryl halides or triflates with amines to form the desired amide bond. The mechanism of these reactions is complex and involves a catalytic cycle that typically includes oxidative addition, ligand exchange, and reductive elimination. nih.govsyr.edu The choice of ligand is crucial for the efficiency of the catalytic system, with various phosphine-based ligands being extensively studied. syr.edunih.gov For example, a palladium-catalyzed synthesis of N-aryl benzamides has been developed using N-(2-aminophenyl)acetamide as a bidentate directing group, which allows for the selective mono-arylation of benzamides. acs.org

| Catalyst System | Substrates | Key Features | Reference |

|---|---|---|---|

| Pd(OAc)₂, Phosphine Ligands | Aryl Halides, Amines | General method for N-arylation. | syr.edu |

| Pd(II) catalyst, N-(2-allylphenyl) benzamide | - | Leads to the synthesis of substituted N-benzoylindoles via C-H functionalization. | mdpi.com |

| Pd-PEPPSI complex | Aryl Esters, Amines | Amination of aryl esters. | nih.gov |

More recently, there has been a growing interest in using more earth-abundant and cost-effective metals like iron for C-N cross-coupling reactions. Iron-catalyzed direct acylation of amines with carboxylic acids has been shown to be effective. For instance, a system using Fe(acac)₃ as a catalyst in the presence of an oxidant like molecular oxygen has been developed for the synthesis of secondary amides. These reactions are often more environmentally benign. The presence of bulky substituents, such as the o-ethyl group in 2-ethylaniline, has been shown to be tolerated in these iron-catalyzed systems. The proposed mechanisms for these reactions can involve radical pathways or a metalloradical activation mechanism. nih.govillinois.edu

| Catalyst System | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| Fe(acac)₃, Pivalic Acid, O₂ | Carboxylic Acids, Amines (including 2-ethylaniline) | Diethyl carbonate, 80-100 °C | Good yields reported for various secondary amides. |

Design of Benzamide-Based Ligands for Chemical Sensing and Catalysis

The benzamide scaffold is a versatile structural motif that can be incorporated into more complex molecules designed to function as ligands for chemical sensing and catalysis. While this compound itself is not typically used directly as a ligand, its derivatives are of significant interest.

In the field of chemical sensing, benzamide derivatives can be functionalized with fluorophores to create chemosensors. mdpi.comacs.org The binding of a metal ion to a receptor site on the benzamide-containing ligand can induce a change in the fluorescence properties of the molecule, allowing for the detection of the analyte. mdpi.comnih.govrsc.org For example, naphthalimide-based fluorescent chemosensors incorporating amide or thiourea (B124793) groups have been designed for the detection of various metal ions. mdpi.comrsc.org The design of these sensors often involves linking a recognition unit (the part that binds the analyte) to a signaling unit (the fluorophore), where the benzamide moiety can play a role in either or both of these components.

In catalysis, benzamide derivatives are employed as ligands for transition metals, particularly in the field of asymmetric catalysis. beilstein-journals.orgresearchgate.net The amide group can act as a coordinating site for the metal center, and by incorporating chiral elements into the ligand structure, it is possible to induce enantioselectivity in catalytic transformations. For instance, chiral cyclopentadienyl (B1206354) ligands have been used in cobalt-catalyzed asymmetric C-H functionalization of benzamides. acs.org The design of these ligands is crucial for achieving high levels of stereocontrol. The substituents on the benzamide, including the N-aryl group, can influence the steric and electronic environment around the metal center, thereby affecting the catalytic activity and selectivity. bohrium.comuzh.ch

Q & A

Q. What are the standard synthetic routes for preparing N-(2-Ethylphenyl)benzamide and its derivatives?

- Methodological Answer : this compound derivatives are typically synthesized via acylation reactions. A common approach involves coupling 2-ethylaniline with benzoyl chloride derivatives under anhydrous conditions. For example:

Step 1 : React 2-ethylaniline with benzoyl chloride in dichloromethane (DCM) using pyridine as a base to neutralize HCl byproducts .

Step 2 : Introduce substituents via reductive amination or alkylation. For instance, N-Boc-protected aminoacetaldehyde can be coupled with intermediates using NaBH(OAc)₃ as a reducing agent .

- Key Reaction Conditions :

| Reagent | Solvent | Temperature | Catalyst | Yield (%) |

|---|---|---|---|---|

| Benzoyl chloride | DCM | 0–25°C | Pyridine | 70–85 |

| NaBH(OAc)₃ | Chloroform | RT | – | 80–90 |

Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent integration. For example, aromatic protons in derivatives like N-(2-aminoethyl)-N-benzyloxyphenyl benzamides show distinct splitting patterns (e.g., δ 7.23 ppm for aromatic protons) .

- Mass Spectrometry (MS) : ESI-MS identifies molecular ions (e.g., m/z 343.4 [M+H]⁺ for dichlorophenyl derivatives) .

- Infrared (IR) Spectroscopy : Amide C=O stretches appear at ~1650–1680 cm⁻¹ .

Q. What are the primary in vitro assays for initial biological screening of benzamide derivatives?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution assays against pathogens (e.g., Trypanosoma brucei), with IC₅₀ values calculated using dose-response curves .

- Enzyme Inhibition : HDAC inhibition assays (e.g., fluorometric detection of deacetylated substrates) to compare potency against reference inhibitors like MS-275 .

Advanced Research Questions

Q. How can crystallographic software (e.g., ORTEP-3, WinGX) resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- Data Collection : Obtain single-crystal X-ray diffraction data.

- Structure Refinement : Use WinGX to refine atomic coordinates and thermal parameters. ORTEP-3 generates thermal ellipsoid plots to visualize bond distortions (e.g., amide bond planarity) .

- Case Study : Derivatives with bulky substituents (e.g., 2,4-dichlorophenyl groups) show torsional strain in the benzamide core, detectable via ORTEP-3’s displacement parameters .

Q. What strategies optimize structure-activity relationships (SAR) for benzamide derivatives targeting Trypanosoma brucei?

- Methodological Answer :

- Substituent Variation : Systematic replacement of substituents (e.g., halogens, alkyl groups) on the phenyl ring. For example, 2,4-dichloro derivatives (IC₅₀ = 0.8 µM) show higher potency than methyl-substituted analogs (IC₅₀ = 3.2 µM) .

- Bioisosteric Replacement : Replace the ethyl group with cyclopropyl to enhance lipophilicity and blood-brain barrier penetration.

- SAR Table :

| Substituent (R) | IC₅₀ (µM) | LogP |

|---|---|---|

| 2,4-Cl | 0.8 | 3.5 |

| 4-CH₃ | 3.2 | 2.8 |

| 2-OCH₃ | 5.1 | 2.1 |

Q. How do benzamide HDAC inhibitors (e.g., MS-275) exhibit brain-region selectivity compared to valproate?

- Methodological Answer :

- Mechanistic Insight : MS-275 preferentially inhibits HDACs in the frontal cortex (15 µmol/kg dose increases Ac-H3 by 300%) but requires 60 µmol/kg for hippocampal effects. Valproate lacks regional specificity .

- Methodology : Chromatin immunoprecipitation (ChIP) assays quantify Ac-H3 binding to promoters (e.g., RELN, GAD67) in discrete brain regions. MS-275 increases promoter interaction by 4-fold in the cortex vs. 1.5-fold in the striatum .

Data Contradictions and Resolution

Q. How to address discrepancies in reported biological activities of benzamide derivatives?

- Methodological Answer :

- Source Analysis : Cross-validate assays (e.g., HDAC inhibition vs. cytotoxicity) using orthogonal methods. For example, MS-275’s striatal inactivity may stem from poor tissue permeability rather than lack of target engagement .

- Statistical Tools : Use ANOVA to assess inter-lab variability in IC₅₀ values for Trypanosoma inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.